Cucumariaxanthin B

Description

Properties

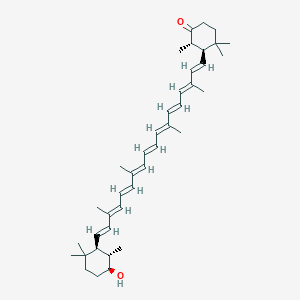

Molecular Formula |

C40H58O2 |

|---|---|

Molecular Weight |

570.9 g/mol |

IUPAC Name |

(2S,3S)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,5S,6S)-5-hydroxy-2,2,6-trimethylcyclohexyl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohexan-1-one |

InChI |

InChI=1S/C40H58O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,33-37,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

PTEUXLLYOIVZFO-CDSIZDLZSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](CCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2[C@@H](C(=O)CCC2(C)C)C)/C)/C)(C)C)O |

Canonical SMILES |

CC1C(CCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(C(=O)CCC2(C)C)C)C)C)(C)C)O |

Synonyms |

4'-hydroxy-5,6,5',6'-tetrahydro-beta,beta-caroten-4-one cucumariaxanthin B |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

Cucumariaxanthin B undergoes oxidation due to its conjugated polyene structure, which is susceptible to reactive oxygen species (ROS). Key oxidative pathways include:

-

Epoxidation : Reaction with peroxides (e.g., HO) forms epoxide derivatives, altering its antioxidant capacity .

-

Cleavage at Double Bonds : Oxidative cleavage by ozone or singlet oxygen generates apocarotenoids, which retain partial biological activity .

Table 1: Oxidation Products of this compound

| Substrate | Oxidizing Agent | Product | Biological Impact |

|---|---|---|---|

| This compound | HO | Epoxidized derivatives | Reduced anti-inflammatory effects |

| This compound | Ozone | Apocarotenoids | Modulated cellular signaling |

Reduction Reactions

The ketone groups in this compound participate in reduction reactions:

-

Catalytic Hydrogenation : Hydrogenation of double bonds using palladium or platinum catalysts yields saturated analogs, reducing its UV-absorption capacity .

-

Borohydride Reduction : Sodium borohydride selectively reduces carbonyl groups to hydroxyl groups, enhancing solubility in polar solvents.

Mechanistic Insight :

The reduction of the conjugated system follows a stepwise electron-transfer process, stabilized by resonance in the polyene chain .

Isomerization

This compound exhibits cis-trans isomerization under specific conditions:

-

Thermal Isomerization : Heating induces rotation around double bonds, producing cis-isomers with altered stability .

-

Photochemical Isomerization : UV exposure shifts the equilibrium toward trans-isomers, critical for its role in light harvesting .

Table 2: Isomerization Conditions and Outcomes

| Condition | Isomer Formed | Stability | Application |

|---|---|---|---|

| 60°C, dark | cis-isomer | Lower stability | Study of degradation pathways |

| UV light (365 nm) | trans-isomer | Higher stability | Photoprotection studies |

Photochemical Reactions

As a photoprotective agent, this compound participates in:

-

Energy Transfer : Quenches singlet oxygen (O) via electron transfer, forming non-radical intermediates .

-

Radical Scavenging : Neutralizes free radicals (e.g., OH) through hydrogen atom transfer, preventing lipid peroxidation .

Key Finding :

In UV-B exposure studies, this compound reduced DNA fragmentation in human fibroblasts by 38.8% at 200 µM, outperforming β-carotene .

Interaction with Additives

Additives modulate this compound’s reactivity by altering solubility and crystal structure:

-

Polar Solvents : Enhance epoxidation rates by stabilizing transition states.

-

Surfactants : Improve aqueous dispersion, facilitating redox reactions in biological systems .

Comparative Reactivity with Other Carotenoids

Table 3: Reactivity Comparison (IC Values)

| Carotenoid | Antioxidant Activity (IC, µM) | Photostability |

|---|---|---|

| This compound | 13.7 | Moderate |

| Astaxanthin | >500 | High |

| β-Carotene | >100 | Low |

Q & A

Q. What are the primary natural sources of Cucumariaxanthin B, and how can it be extracted and purified for laboratory use?

this compound is primarily isolated from marine organisms, notably sea cucumbers (class Holothuroidea). Extraction typically involves solvent-based methods (e.g., acetone or ethanol) to solubilize carotenoids from freeze-dried tissue. Purification employs chromatographic techniques such as open-column chromatography or preparative HPLC, guided by UV-Vis absorption profiles (e.g., λmax ~450 nm for carotenoids). Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . To ensure reproducibility, document solvent ratios, temperature, and centrifugation parameters, adhering to guidelines for experimental rigor .

Q. What analytical techniques are most effective for identifying and quantifying this compound in complex biological matrices?

Reverse-phase HPLC coupled with diode-array detection (DAD) is standard for quantification, using C18 columns and gradient elution with acetonitrile/methanol/water. For structural confirmation, tandem mass spectrometry (LC-MS/MS) in positive-ion mode identifies molecular ions ([M+H]<sup>+</sup>) and fragmentation patterns. Quantification requires calibration curves with purified standards, validated for linearity (R² ≥0.99) and recovery rates (≥90%). Cross-validate results with NMR to resolve co-eluting isomers .

Q. What is the known structural configuration of this compound, and how does it influence its antioxidant activity?

this compound features a conjugated polyene chain with terminal cyclic groups and hydroxylated R substituents (e.g., R1 = –OH, R2 = –OCH3). The extended π-electron system enables free radical scavenging via electron transfer. Comparative studies with β-carotene show enhanced antioxidant capacity due to polar functional groups, which improve solubility in lipid-aqueous interfaces. Structure-activity relationships (SAR) are tested using in vitro assays (e.g., DPPH, ABTS) under controlled oxygen tension .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanism of action of this compound's antioxidant effects while minimizing bias?

Use double-blinded, randomized controlled trials (RCTs) in cellular or animal models. For in vitro studies, pre-treat cells with this compound and induce oxidative stress (e.g., H2O2). Measure biomarkers like glutathione (GSH), malondialdehyde (MDA), and superoxide dismutase (SOD) activity. Include vehicle controls and dose-response curves (e.g., 1–100 µM). To reduce bias, ensure allocation concealment and use automated plate readers for objectivity. Report negative results transparently .

Q. What strategies are recommended for reconciling contradictory findings in studies on this compound's bioactivity across different model systems?

Conduct systematic reviews with meta-analyses to aggregate data from heterogeneous studies (e.g., varying doses, species, or endpoints). Apply the Cochrane Risk of Bias Tool to assess methodological quality, focusing on allocation concealment and blinding. Explore heterogeneity via subgroup analysis (e.g., in vitro vs. in vivo models) or sensitivity testing (e.g., excluding low-purity samples). Replicate conflicting experiments under standardized conditions .

Q. What experimental considerations are critical when comparing the efficacy of this compound with other marine-derived carotenoids in cellular models?

Normalize concentrations to molar equivalents and account for differences in cellular uptake (e.g., via LC-MS intracellular quantification). Use isogenic cell lines to minimize genetic variability. Pair assays with mechanistic probes (e.g., siRNA knockdown of Nrf2 to test antioxidant pathways). Validate findings across multiple cell types (e.g., hepatic HepG2 vs. neuronal SH-SY5Y) and correlate with in vivo pharmacokinetics (e.g., bioavailability studies) .

Methodological Guidance

- Reproducibility : Document all experimental parameters (e.g., solvent batches, centrifugation speeds) in supplementary materials, referencing protocols from authoritative guidelines .

- Data Contradictions : Use funnel plots to detect publication bias in meta-analyses and apply mixed-effects models to account for study variability .

- Structural Analysis : Combine X-ray crystallography with computational modeling (e.g., DFT calculations) to resolve stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.